Isoamyl laurate is a fatty acid ester that is generally used as a flavor compound in beer and wine. 3-Methylbutyl dodecanoate, also known as isoamyl laurate or isopentyl lauric acid, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 3-Methylbutyl dodecanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Methylbutyl dodecanoate has been primarily detected in urine. Within the cell, 3-methylbutyl dodecanoate is primarily located in the membrane (predicted from logP) and cytoplasm. 3-Methylbutyl dodecanoate can be biosynthesized from isoamylol. 3-Methylbutyl dodecanoate has a beer, brandy, and fatty taste. 3-methylbutyl dodecanoate is a fatty acid ester obtained by the formal condensation of dodecanoic acid with 3-methylbutan-1-ol. It has a role as a metabolite. It derives from an isoamylol.
Related Compounds
Lauric Acid
Relevance: Lauric acid is a direct precursor to isoamyl laurate. The synthesis of isoamyl laurate involves the esterification reaction between lauric acid and isoamyl alcohol [, , ].
Isoamyl Alcohol
Relevance: Isoamyl alcohol serves as the other key reactant in the synthesis of isoamyl laurate. It reacts with lauric acid in the presence of a catalyst to form the ester, isoamyl laurate [, , ].
Ethyl Laurate
Relevance: Ethyl laurate, alongside other fatty acid ethyl esters like ethyl palmitate, ethyl myristate, ethyl stearate, and ethyl oleate, have been investigated for their solid-liquid equilibrium properties with isoamyl laurate []. This research helps understand the behavior of isoamyl laurate in mixtures relevant to biodiesel applications.
Isoamyl Nonanoate
Relevance: Similar to isoamyl laurate, isoamyl nonanoate has been studied as a potential additive in biodiesel []. Research has investigated its influence on the solid-liquid equilibrium of fatty acid ethyl esters, providing insights into its interactions within biofuel mixtures.
Hexadecanoic Acid Ethyl Ester
Relevance: Hexadecanoic acid ethyl ester was identified as a major component in glutinous rice wines, along with isoamyl laurate [, ]. The study examined the influence of different rice milling degrees on the volatile compounds in the wines, indicating a potential relationship between the production of these esters during fermentation.
Succinic Acid Diethyl Ester
Relevance: In the study on glutinous rice wines, succinic acid diethyl ester was found to decrease with increasing degrees of rice milling, alongside isoamyl laurate [, ]. This suggests a possible correlation between their formation during fermentation and the degree of rice processing.
Hexanoic Acid Ethyl Ester
Relevance: Conversely to isoamyl laurate and succinic acid diethyl ester, hexanoic acid ethyl ester increased in glutinous rice wines with increasing degrees of milling [, ]. This contrasting trend highlights the complex interplay of factors influencing the formation of various esters during fermentation.
2-Octenoic Acid Ethyl Ester
Relevance: Similar to hexanoic acid ethyl ester, the concentration of 2-octenoic acid ethyl ester also increased in glutinous rice wines with increasing rice milling degrees [, ]. This finding suggests that these two esters might share a similar formation pathway during fermentation that is influenced by the degree of rice milling.
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